Methyl 2-amino-3-(1H-indol-4-yl)propanoate hydrochloride
Overview
Description
Methyl 2-amino-3-(1H-indol-4-yl)propanoate hydrochloride is a useful research compound. Its molecular formula is C12H15ClN2O2 and its molecular weight is 254.71 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Corrosion Inhibition
One of the significant applications of related indole derivatives involves the synthesis and evaluation of compounds as corrosion inhibitors. For instance, derivatives have been synthesized and investigated for their effectiveness in inhibiting the corrosion of C38 steel in hydrochloric acid solutions. These studies revealed that certain compounds, closely related to the query compound, demonstrated exceptional inhibition efficiency, highlighting their potential in corrosion protection applications in acidic environments (Missoum et al., 2013).
Antimicrobial and Anticancer Activities
Moreover, indole derivatives, including those structurally similar to methyl 2-amino-3-(1H-indol-4-yl)propanoate hydrochloride, have been explored for their biological activities. Research has shown that these compounds exhibit promising antimicrobial activities against various bacterial strains and yeasts. Additionally, certain indole-containing compounds have been synthesized and evaluated for their anticancer activities, indicating their potential as therapeutic agents (Behbehani et al., 2011).
Synthesis of Heterocyclic Compounds
Another research avenue involves the use of indole derivatives for the synthesis of novel heterocyclic substances. These substances, due to their unique structures, have been studied for a wide range of applications, including the development of new pharmaceuticals. The research demonstrates the versatility of indole derivatives in synthesizing compounds with potential antimicrobial and anticancer properties, showcasing the chemical compound's role in the creation of new therapeutic options (Gadegoni & Manda, 2013).
Fluorescence Derivatisation
Additionally, indole derivatives have been used in fluorescence derivatization, providing insights into their utility in spectroscopic analysis. These applications underscore the potential of such compounds in biochemical and analytical research, aiding in the development of novel diagnostic tools and research methodologies (Frade et al., 2007).
Properties
IUPAC Name |
methyl 2-amino-3-(1H-indol-4-yl)propanoate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2.ClH/c1-16-12(15)10(13)7-8-3-2-4-11-9(8)5-6-14-11;/h2-6,10,14H,7,13H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XALBXCWOGPXCNQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=C2C=CNC2=CC=C1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1464091-39-1 | |
Record name | 1H-Indole-4-propanoic acid, α-amino-, methyl ester, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1464091-39-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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